2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group, a pyrrolidine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(2-methylpyrrolidin-1-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The reactants are fed into a reactor where they are mixed and reacted under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation, while reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used for reduction.
Major Products Formed
Nucleophilic substitution: Products include various substituted acetamides depending on the nucleophile used.
Hydrolysis: The major products are 2-(2-methylpyrrolidin-1-yl)ethanoic acid and 2-chloroacetamide.
Oxidation and Reduction: Oxidation yields N-oxides, while reduction yields secondary amines.
Scientific Research Applications
2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- 2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)ethyl]acetamide
- 2-Chloro-N-[2-(2-pyrrolidin-1-yl)ethyl]acetamide
Uniqueness
2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide is unique due to the presence of the 2-methylpyrrolidine ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-7-3-2-4-12(7)9(14)6-11-8(13)5-10/h7H,2-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIBFSFFFHXWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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